molecular formula C13H11NO2 B1599533 N-(2-Pentynyl)phthalimide CAS No. 339310-24-6

N-(2-Pentynyl)phthalimide

Cat. No. B1599533
M. Wt: 213.23 g/mol
InChI Key: YGFAGDNPORPFTC-UHFFFAOYSA-N
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Description

N-(2-Pentynyl)phthalimide is a chemical compound with the empirical formula C13H11NO2 and a molecular weight of 213.23 . It is also known by the synonym 1-Phthalimido-2-pentyne .


Molecular Structure Analysis

The molecular structure of N-(2-Pentynyl)phthalimide is represented by the SMILES string CCC#CCN1C(=O)c2ccccc2C1=O . The InChI key is YGFAGDNPORPFTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(2-Pentynyl)phthalimide is a solid substance . It has a melting point range of 97-101 °C .

Scientific Research Applications

Organic Chemistry

“N-(2-Pentynyl)phthalimide” is used in the synthesis of organic π-conjugated small molecules . These molecules have a wide range of applications in electronic devices, including sensors, thin-film transistors, and photovoltaic cells . The synthetic chemist can precisely control these properties with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .

Method of Application

The synthesis of these molecules involves using optimized microwave and direct heteroarylation protocols . For example, one compound was reacted with an excess of octylamine in anhydrous dimethylformamide (DMF) in a microwave reactor at 180 °C for 20 minutes .

Results or Outcomes

The analysis of both thermal and optical properties and the investigation of self-assembly tendencies by single crystal X-ray diffraction and variable angle spectroscopic ellipsometry showed that alkyl side chains and building block size influence many facets of material properties .

Synthesis of Organic π-Conjugated Small Molecules

“N-(2-Pentynyl)phthalimide” is used in the synthesis of organic π-conjugated small molecules . These molecules have applications in electronic devices, including sensors, thin-film transistors, and photovoltaic cells .

Method of Application

The synthesis of these molecules involves using optimized microwave and direct heteroarylation protocols . For example, one compound was reacted with an excess of octylamine in anhydrous dimethylformamide (DMF) in a microwave reactor at 180 °C for 20 minutes .

Results or Outcomes

The analysis of both thermal and optical properties and the investigation of self-assembly tendencies by single crystal X-ray diffraction and variable angle spectroscopic ellipsometry showed that alkyl side chains and building block size influence many facets of material properties .

Safety And Hazards

N-(2-Pentynyl)phthalimide is classified as having acute toxicity when ingested, causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-pent-2-ynylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h4-5,7-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFAGDNPORPFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429051
Record name N-(2-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pentynyl)phthalimide

CAS RN

339310-24-6
Record name N-(2-Pentynyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Pentynyl)phthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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